molecular formula C12H12BrNO2 B3208799 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 105316-94-7

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B3208799
CAS No.: 105316-94-7
M. Wt: 282.13 g/mol
InChI Key: BSPMMYCVEVGXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a bromoacetyl group attached to the quinolinone core, which imparts unique chemical properties and reactivity. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors, such as aniline derivatives and β-ketoesters, under acidic or basic conditions.

    Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced by reacting the quinolinone core with bromoacetyl bromide in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the bromoacetyl group to other functional groups, such as alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Chemical Biology: It is used as a probe to study biological processes and to identify molecular targets.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.

    Industrial Applications: It serves as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Bromoacetyl)-2H-chromen-2-one: Another bromoacetyl derivative with a coumarin core, known for its biological activities.

    3-(2-Bromoacetyl)-2H-chromen-2-one: A related compound with a different substitution pattern, used in the synthesis of heterocyclic systems.

Uniqueness

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific quinolinone core and bromoacetyl group, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

6-(2-bromoacetyl)-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-14-10-4-2-9(11(15)7-13)6-8(10)3-5-12(14)16/h2,4,6H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPMMYCVEVGXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromoacetyl chloride (28.3 g) is added dropwise to a suspension of N-methyl-tetrahydroquinolin-2-one (14.7 g) and AlCl3 (26.7 g) in methylene chloride (400 ml), and the reaction mixture is refluxed for 5 hours. The reaction mixture is cooled to RT, stirred with an ice/water mixture for 30 minutes, diluted with methylene chloride (200 ml) and separated. The aqueous layer is extracted with methylene chloride, and the combined organic extracts are washed with H2O, dried, filtered and concentrated in vacuo, yielding a crude solid which is recrystallized from isopropanol affording the desired product as a solid.
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
N-methyl-tetrahydroquinolin-2-one
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 3
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 4
Reactant of Route 4
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 5
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
Reactant of Route 6
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.